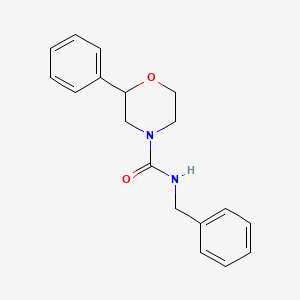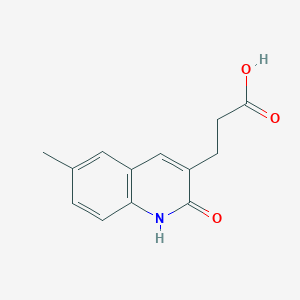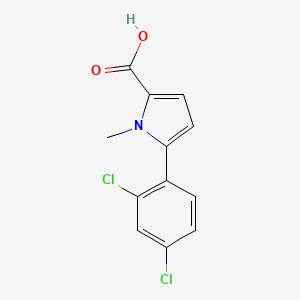![molecular formula C13H17NO2 B6524670 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-54-3](/img/structure/B6524670.png)
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic compound that has been developed and studied for its potential applications in the scientific research field. HMPMP is an off-white crystalline solid that has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure is similar to that of other pyrrolidin-2-ones, but it has a unique combination of hydroxymethyl and methylphenyl groups. HMPMP has been studied for its potential applications in the scientific research field, due to its unique properties and potential for use in various laboratory experiments.
Applications De Recherche Scientifique
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential applications in the scientific research field. It has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It has also been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential use as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism.
Mécanisme D'action
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450, a family of enzymes involved in the metabolism of drugs. 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has also been shown to inhibit other enzymes involved in drug metabolism, such as glucuronyl transferase and aryl hydrocarbon hydroxylase.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and other enzymes. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been shown to inhibit the release of histamine from mast cells, which may be beneficial in the treatment of allergies. It has also been shown to inhibit the proliferation of cancer cells, which may be beneficial in the treatment of certain types of cancers.
Avantages Et Limitations Des Expériences En Laboratoire
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has several advantages and limitations for use in laboratory experiments. Its synthesis is relatively simple, and it produces a high yield of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is toxic, and it should be handled with care in the laboratory. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, and it should be used with caution in experiments involving drug metabolism.
Orientations Futures
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has potential for use in many different scientific research applications. It can be used as a reagent in organic synthesis, and it can also be used as an inhibitor of enzymes involved in drug metabolism. In addition, its potential for use in the treatment of allergies and certain types of cancers should be further explored. Finally, its potential for use in other laboratory experiments should be investigated, as it may prove to be a useful tool in the scientific research field.
Méthodes De Synthèse
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is synthesized using a two-step process. In the first step, a 3-methylphenylmethyl chloride is reacted with an aqueous solution of potassium hydroxide to form a 3-methylphenylmethyl potassium salt. In the second step, this salt is then reacted with pyrrolidin-2-one in the presence of a catalyst, such as a palladium or platinum catalyst, to form 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one. This two-step process is relatively simple, and it produces a high yield of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKUANIVKICSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524678.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)
